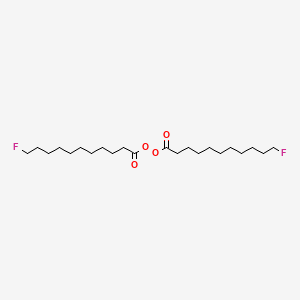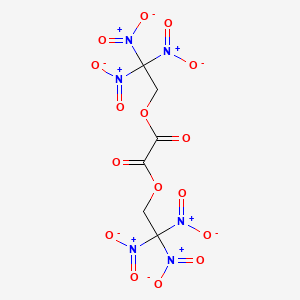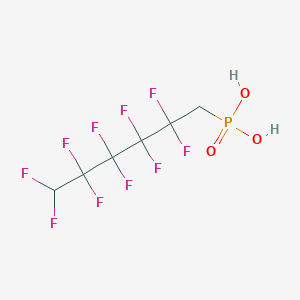![molecular formula C7H17NO B14287822 3-[(Butan-2-yl)amino]propan-1-ol CAS No. 137788-49-9](/img/structure/B14287822.png)
3-[(Butan-2-yl)amino]propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(Butan-2-yl)amino]propan-1-ol is an organic compound that belongs to the class of amino alcohols. It is characterized by the presence of both an amino group and a hydroxyl group within its molecular structure. This dual functionality makes it a versatile compound in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Butan-2-yl)amino]propan-1-ol can be achieved through several methods. One common approach involves the reaction of butan-2-amine with propylene oxide. The reaction typically occurs under mild conditions and can be catalyzed by acids or bases to facilitate the ring-opening of the epoxide, leading to the formation of the desired amino alcohol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(Butan-2-yl)amino]propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The hydroxyl group can be substituted with halogens or other functional groups.
Common Reagents and Conditions
Oxidation: Acidified potassium dichromate (K2Cr2O7) or potassium permanganate (KMnO4) are commonly used oxidizing agents.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Phosphorus tribromide (PBr3) or thionyl chloride (SOCl2) can be used for halogenation reactions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
3-[(Butan-2-yl)amino]propan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Investigated for its potential pharmacological properties and as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of surfactants, emulsifiers, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-[(Butan-2-yl)amino]propan-1-ol involves its interaction with various molecular targets. The amino group can form hydrogen bonds and ionic interactions with biological molecules, while the hydroxyl group can participate in hydrogen bonding and nucleophilic reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Aminopropan-2-ol: Similar structure but with the amino group on the second carbon.
3-Aminopropan-1-ol: Similar structure but without the butan-2-yl group.
2-Amino-3-(1H-indol-3-yl)propan-1-ol: Contains an indole moiety instead of the butan-2-yl group.
Uniqueness
3-[(Butan-2-yl)amino]propan-1-ol is unique due to the presence of the butan-2-yl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound in various applications.
Eigenschaften
CAS-Nummer |
137788-49-9 |
|---|---|
Molekularformel |
C7H17NO |
Molekulargewicht |
131.22 g/mol |
IUPAC-Name |
3-(butan-2-ylamino)propan-1-ol |
InChI |
InChI=1S/C7H17NO/c1-3-7(2)8-5-4-6-9/h7-9H,3-6H2,1-2H3 |
InChI-Schlüssel |
VMPRBERBKMHSKG-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)NCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-Methyl-N-phenyl-N'-[(1,2,5-thiadiazol-3-yl)methyl]urea](/img/structure/B14287741.png)

![1-{2-[3-(Ethenesulfonyl)-4-methoxyphenyl]hydrazinylidene}naphthalen-2(1H)-one](/img/structure/B14287755.png)

![Pyridine, 2-[2-(dibutylphosphino)ethyl]-](/img/structure/B14287761.png)

![Diethyl [2-oxo-1-(4-oxobutoxy)propyl]phosphonate](/img/structure/B14287775.png)




![1,4-Dioxaspiro[4.5]dec-6-ene-6-carbaldehyde](/img/structure/B14287803.png)
![2-Benzyl-2-azaspiro[4.5]decan-3-one](/img/structure/B14287805.png)
![4-[(4-Hydroxybutyl)amino]pent-3-en-2-one](/img/structure/B14287807.png)
